2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide
CAS No.: 1252823-20-3
Cat. No.: VC11963332
Molecular Formula: C20H23N3O4S
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1252823-20-3 |
|---|---|
| Molecular Formula | C20H23N3O4S |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | 2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C20H23N3O4S/c1-3-4-10-22-19(25)18-16(9-11-28-18)23(20(22)26)13-17(24)21-12-14-5-7-15(27-2)8-6-14/h5-9,11H,3-4,10,12-13H2,1-2H3,(H,21,24) |
| Standard InChI Key | CEVRQXONMJSNAD-UHFFFAOYSA-N |
| SMILES | CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)OC |
| Canonical SMILES | CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)OC |
Introduction
The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide is a heterocyclic derivative belonging to the thienopyrimidine class. This structure integrates a thieno[3,2-d]pyrimidine core with functional groups that contribute to its unique physicochemical and biological properties. Compounds of this class are often explored for their potential in medicinal chemistry due to their bioactive nature.
Synthesis
The synthesis of this compound likely involves multi-step reactions, including:
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Formation of the Thienopyrimidine Core: This is typically achieved through cyclization reactions involving thiophene derivatives and urea or similar reagents.
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Substitution Reactions: Introduction of the butyl group and N-(4-methoxybenzyl)acetamide moiety can be achieved through alkylation and amidation processes.
The exact synthetic route would depend on the availability of precursors and desired purity levels. Techniques such as TLC monitoring, NMR spectroscopy, and LC-MS are commonly used to confirm intermediate and final product structures.
Biological Activity
While specific studies on this compound are not available in the provided data, compounds with similar structures often show biological activities such as:
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Anti-inflammatory Properties: Due to potential inhibition of enzymes like 5-lipoxygenase.
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Antimicrobial Activity: The thienopyrimidine core is known for its antimicrobial potential.
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Enzyme Inhibition: The amide group may interact with active sites of enzymes, making it a candidate for drug development.
Further in silico docking studies and in vitro assays would be necessary to confirm these activities.
Applications
Potential applications of this compound include:
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Pharmaceutical Development: As a lead compound for anti-inflammatory or antimicrobial agents.
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Biological Probes: For studying enzyme interactions or cellular pathways.
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Material Science: Heterocyclic compounds are sometimes explored for electronic or optical properties.
Analytical Characterization
To confirm the identity and purity of this compound, standard analytical techniques would be employed:
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NMR Spectroscopy (1H and 13C): To determine the chemical environment of protons and carbons.
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Mass Spectrometry (MS): To verify molecular weight.
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Infrared Spectroscopy (IR): To identify functional groups.
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Elemental Analysis: To ensure the correct composition of C, H, N, O, and S.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Exploring modifications to improve bioactivity.
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Toxicological Studies: Assessing safety profiles for pharmaceutical use.
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Optimization of Synthesis: Developing cost-effective and environmentally friendly synthetic routes.
This detailed overview highlights the importance of further research into this compound's properties and potential applications in various scientific fields.
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